

# Loxoprofen-d3 CAS number and chemical synonyms.

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## Compound of Interest

Compound Name: Loxoprofen-d3

Cat. No.: B13842772

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An In-Depth Technical Guide to **Loxoprofen-d3**

## Introduction

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives group, which also includes well-known drugs like ibuprofen and naproxen.[1] It is a prodrug that is rapidly converted to its active metabolite after oral administration.[1][2][3]

Loxoprofen is primarily used for its analgesic, anti-inflammatory, and antipyretic properties in the management of pain and inflammation associated with conditions such as rheumatoid arthritis, osteoarthritis, and postoperative pain.[3][4][5] **Loxoprofen-d3** is a deuterated analog of Loxoprofen, where three hydrogen atoms on the terminal methyl group of the propanoic acid side chain have been replaced by deuterium. It is often used as an internal standard in pharmacokinetic studies and other analytical applications.[6]

## Chemical Information

### Loxoprofen-d3

Property	Value
CAS Number	371753-19-4[7]
Molecular Formula	C <sub>15</sub> H <sub>15</sub> D <sub>3</sub> O <sub>3</sub> [6][7]
Molecular Weight	249.32 g/mol [6][7]
Appearance	Pale Yellow Solid[6]

Chemical Synonyms:

- 2-(4-((2-Oxocyclopentyl)methyl)phenyl)propanoic-3,3,3-d3 Acid[6]
- $\alpha$ -Methyl-4-[(2-oxocyclopentyl)methyl]benzeneacetic Acid-d3[6][8]
- 2-[4-[(2-Oxocyclopentan-1-yl)methyl]phenyl]propionic Acid-d3[6][8]
- 2-[4-[(2-Oxocyclopentyl)methyl]phenyl]propionic Acid-d3[6][8]

## Loxoprofen (Unlabeled)

Property	Value
CAS Number	68767-14-6[1][2]
Molecular Formula	C <sub>15</sub> H <sub>18</sub> O <sub>3</sub> [1][2]
Molecular Weight	246.306 g·mol <sup>-1</sup> [1]

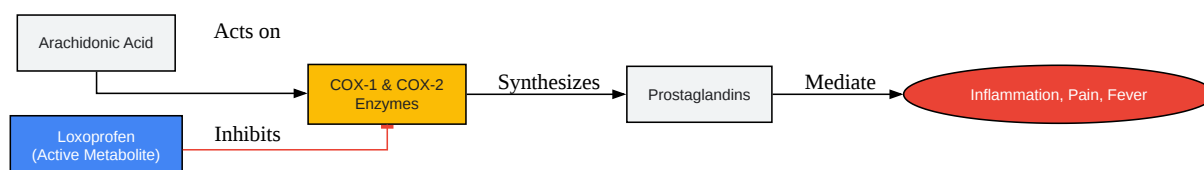
Chemical Synonyms:

- 2-(4-((2-Oxocyclopentyl)methyl)phenyl)propanoic acid[2]
- Loxoprofene[2]
- Loxoprofeno[2]
- CS-600[2]

## Mechanism of Action

Loxoprofen, like other NSAIDs, exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][3][4] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3][4] By blocking COX enzymes, Loxoprofen effectively reduces the synthesis of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.[3][4] Loxoprofen itself is a prodrug with minimal pharmacological

activity. It is rapidly metabolized in the body to its active trans-alcohol form, which is a potent inhibitor of cyclooxygenase.[2][9]



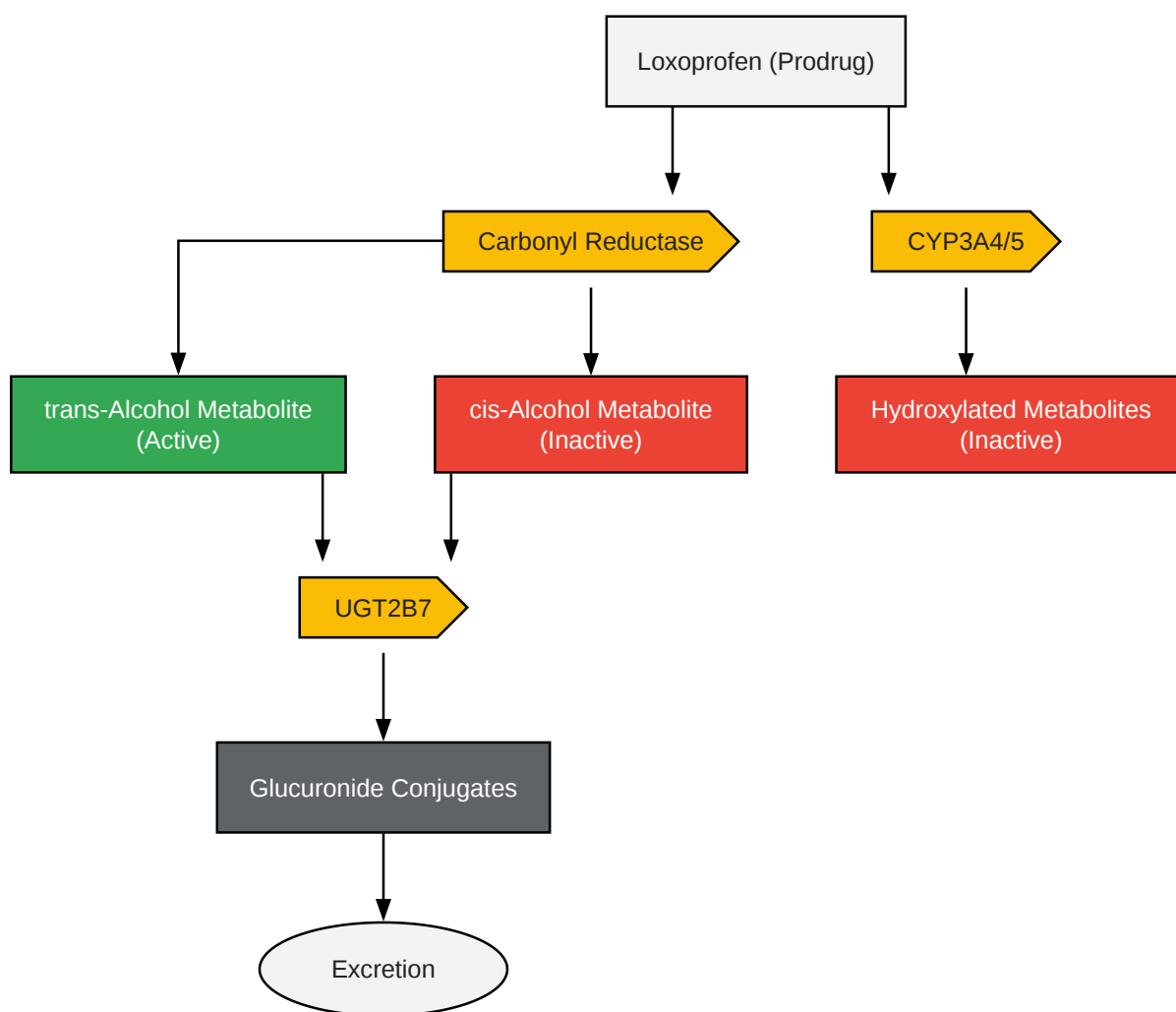
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Mechanism of action of Loxoprofen.

## Metabolism and Pharmacokinetics

Loxoprofen is a prodrug that undergoes rapid metabolism after administration to form its active metabolites.[1][2] The primary metabolic pathway involves the reduction of the ketone group on the cyclopentanone ring by carbonyl reductase to form alcohol metabolites.[2][9] This results in two main stereoisomers: a trans-alcohol form, which is the active metabolite, and a cis-alcohol form, which has little pharmacological activity.[2][9]

Further metabolism can occur through oxidation by cytochrome P450 enzymes (specifically CYP3A4/5) to produce hydroxylated metabolites, and through glucuronidation via UGT2B7.[2][9]



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Metabolic pathway of Loxoprofen.

## Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Loxoprofen from a study in healthy male volunteers.

Parameter	Value	Reference
AUC <sub>0-t</sub> (Area Under the Curve)	90.13-106.34%	[10]
AUC <sub>0-∞</sub> (Area Under the Curve to infinity)	91.43-106.94%	[10]
C <sub>max</sub> (Maximum Plasma Concentration)	91.17-108.53%	[10]
T <sub>max</sub> (Time to C <sub>max</sub> )	30 to 50 minutes	[1]
t <sub>1/2</sub> (Elimination Half-life)	~75 minutes	[1]
Protein Binding	97%	[1]
Bioavailability	95%	[2]

## Experimental Protocols

### Bioequivalence and Pharmacokinetic Study in Healthy Volunteers

Objective: To assess the pharmacokinetics and bioequivalence of two different tablet formulations of Loxoprofen (60 mg).[10][11]

#### Study Design:

- A single-dose, randomized, two-period, two-sequence, crossover study design was employed.[10][11]
- A washout period of one week was maintained between the two periods.[10][11]
- 24 healthy adult male volunteers participated in the study after an overnight fast.[11]

#### Methodology:

- Drug Administration: Volunteers were randomly assigned to receive a single 60 mg tablet of either the test or reference Loxoprofen formulation.[11]

- Blood Sampling: Serial blood samples were collected at specified time intervals over a period of 10 hours post-administration.[\[10\]](#)
- Plasma Analysis: Plasma was separated from the blood samples and analyzed for Loxoprofen concentrations using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[\[10\]](#)[\[11\]](#)
- Pharmacokinetic Analysis: The following pharmacokinetic parameters were determined from the plasma concentration-time data:  $C_{max}$ ,  $T_{max}$ ,  $AUC_{0-t}$ ,  $AUC_{0-\infty}$ , and  $t_{1/2}$ .[\[10\]](#)[\[11\]](#)
- Statistical Analysis: Bioequivalence was assessed by comparing the 90% confidence intervals of the geometric mean ratios (test/reference) for  $C_{max}$ ,  $AUC_{0-t}$ , and  $AUC_{0-\infty}$ . The acceptable range for bioequivalence is typically 80-125%.[\[10\]](#)[\[11\]](#)

## In Vitro Dissolution and Release Studies

Objective: To characterize the in vitro release profile of Loxoprofen from different formulations, such as sustained-release pellets or nanoemulsions.[\[12\]](#)[\[13\]](#)

Methodology (Example using USP Dissolution Apparatus):

- Apparatus: A USP dissolution tester (Apparatus I - basket or Apparatus II - paddle) is used.[\[13\]](#)
- Dissolution Medium: A suitable buffer solution, such as phosphate buffer saline (pH 6.8), is used as the dissolution medium.[\[13\]](#) The volume is typically 50 mL or as specified by the protocol.[\[13\]](#)
- Procedure:
  - The Loxoprofen formulation (e.g., tablet, capsule containing pellets) is placed in the dissolution vessel.
  - The apparatus is operated at a specified rotation speed and temperature (e.g.,  $37 \pm 0.5$  °C).
  - At predetermined time intervals, aliquots of the dissolution medium are withdrawn.

- The withdrawn volume is replaced with fresh medium to maintain a constant volume.
- Analysis: The concentration of Loxoprofen in the collected samples is determined by a suitable analytical method, such as HPLC.[14]
- Data Analysis: The cumulative percentage of drug released is plotted against time. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism.[12]

## Conclusion

**Loxoprofen-d3** serves as an essential tool for researchers and drug development professionals, particularly in the precise quantification of Loxoprofen in biological matrices. A thorough understanding of Loxoprofen's mechanism of action, metabolic pathways, and pharmacokinetic profile is critical for its safe and effective therapeutic use. The experimental protocols outlined provide a framework for the evaluation of Loxoprofen formulations, ensuring their quality and bioavailability. The non-selective inhibition of COX enzymes remains the cornerstone of Loxoprofen's efficacy, while its prodrug nature is a key feature of its pharmacological profile.

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